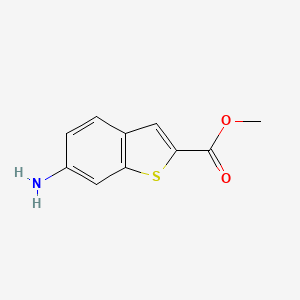

Methyl 6-amino-1-benzothiophene-2-carboxylate

Descripción general

Descripción

“Methyl 6-amino-1-benzothiophene-2-carboxylate” is a chemical compound with the CAS number 57907-49-0 . It has a molecular weight of 207.25 .

Molecular Structure Analysis

The InChI code for “Methyl 6-amino-1-benzothiophene-2-carboxylate” is 1S/C10H9NO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,11H2,1H3 .Chemical Reactions Analysis

“Methyl 6-amino-1-benzothiophene-2-carboxylate” can be used as a precursor for the implementation of modern Ullmann-type cross-coupling reactions. An efficient method for N-arylation of the functionalized aminobenzo[b]thiophene with various (hetero)aryl iodides under mild conditions has been elaborated .Physical And Chemical Properties Analysis

“Methyl 6-amino-1-benzothiophene-2-carboxylate” is a solid compound that should be stored at ambient temperature .Aplicaciones Científicas De Investigación

Copper-Catalyzed Cross-Coupling

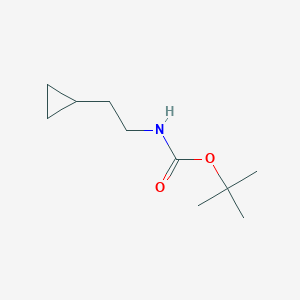

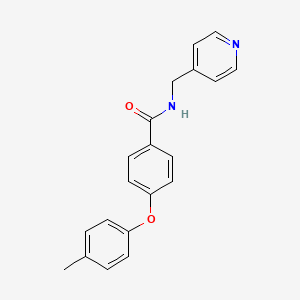

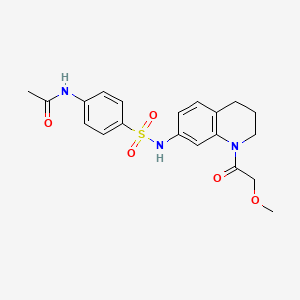

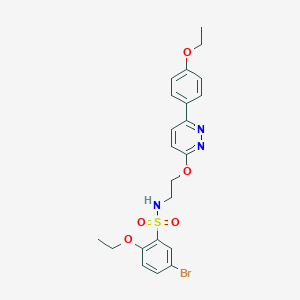

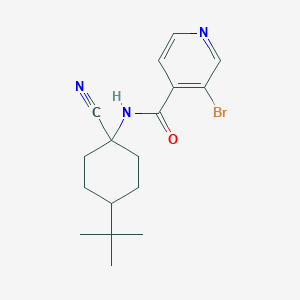

“Methyl 6-amino-1-benzothiophene-2-carboxylate” has been used in copper-catalyzed cross-coupling reactions . This process involves the coupling of this compound with various aryl iodides under mild reaction conditions . The catalyst for this reaction is derived from CuI and L-proline . This method provides a simple and efficient way to synthesize N-Ar derivatives of 3-amino-1-benzothiophene-2-carboxylate .

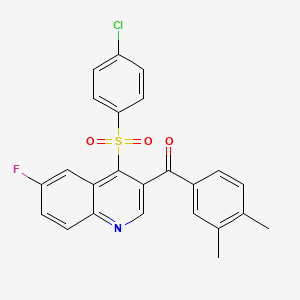

Synthesis of Heterocyclic Compounds

This compound is a useful tool for the chemical modification of aromatic heterocycles . It allows for the efficient carbon-nitrogen cross-coupling with a range of (hetero)aryl iodides . This procedure is a general, relatively cheap, and experimentally simple way to afford the N-substituted products in moderate to high yields .

Organic Materials

Compounds containing the benzothiophene frame, such as “Methyl 6-amino-1-benzothiophene-2-carboxylate”, are important building blocks in organic synthesis . They are used in a broad range of applications, including the fabrication of organic materials like solar cells, light-emitting diodes (OLEDs), and field-effect transistors .

Medical Applications

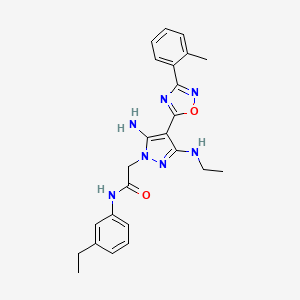

“Methyl 6-amino-1-benzothiophene-2-carboxylate” and its derivatives show various biological activities . They have been evaluated as inhibitors of tubulin polymerization , candidates for the treatment of human cancer , and used for anti-HCV (hepatitis C virus) applications . They also show potential as anti-inflammatory agents .

Antioxidant Properties

Aminobenzothiophene derivatives, which include “Methyl 6-amino-1-benzothiophene-2-carboxylate”, are recognized as antioxidant agents . This makes them valuable in the field of medicinal chemistry.

Photochemotherapeutic Applications

“Methyl 6-amino-1-benzothiophene-2-carboxylate” and its derivatives have been used as photochemotherapeutic agents . This highlights their potential in the treatment of various diseases.

Antimicrobial Properties

Thiophene derivatives, including “Methyl 6-amino-1-benzothiophene-2-carboxylate”, have shown antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs.

Anti-Inflammatory Properties

“Methyl 6-amino-1-benzothiophene-2-carboxylate” and its derivatives have been used as anti-inflammatory agents . This highlights their potential in the treatment of inflammatory diseases.

Propiedades

IUPAC Name |

methyl 6-amino-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUHYFQAAXIVBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-amino-1-benzothiophene-2-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2469786.png)

![2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B2469787.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B2469793.png)

![(1-ethyl-1H-pyrazol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2469797.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2469799.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide](/img/structure/B2469803.png)